Z-VDVAD-pNA (trifluoroacetate salt)

Descripción

BenchChem offers high-quality Z-VDVAD-pNA (trifluoroacetate salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-VDVAD-pNA (trifluoroacetate salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

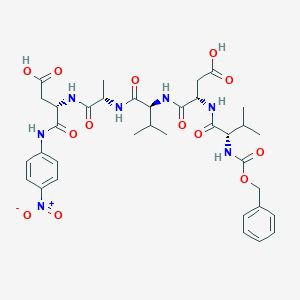

Fórmula molecular |

C35H45N7O13 |

|---|---|

Peso molecular |

771.8 g/mol |

Nombre IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |

InChI |

InChI=1S/C35H45N7O13/c1-18(2)28(33(50)36-20(5)30(47)38-24(15-26(43)44)31(48)37-22-11-13-23(14-12-22)42(53)54)40-32(49)25(16-27(45)46)39-34(51)29(19(3)4)41-35(52)55-17-21-9-7-6-8-10-21/h6-14,18-20,24-25,28-29H,15-17H2,1-5H3,(H,36,50)(H,37,48)(H,38,47)(H,39,51)(H,40,49)(H,41,52)(H,43,44)(H,45,46)/t20-,24-,25-,28-,29-/m0/s1 |

Clave InChI |

ZXSSQHFLGLMCEQ-CBWBGJISSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2 |

SMILES canónico |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Foundational & Exploratory

Z-VDVAD-pNA substrate for PIDDosome activation studies

An In-depth Technical Guide to the Z-VDVAD-pNA Substrate for PIDDosome Activation Studies

Authored by: Gemini, Senior Application Scientist

Abstract

The PIDDosome is a crucial multiprotein complex responsible for the activation of Caspase-2 in response to cellular stresses such as DNA damage and centrosome amplification.[1][2][3] Understanding the dynamics of PIDDosome assembly and its enzymatic activity is paramount for research into apoptosis, cell cycle control, and potential therapeutic interventions. This guide provides a comprehensive technical overview of the principles and methodologies for studying PIDDosome activation using the chromogenic substrate Z-VDVAD-pNA. We will delve into the mechanistic underpinnings of the PIDDosome, provide a detailed, field-proven protocol for an in vitro reconstitution and activity assay, and offer insights into data interpretation and troubleshooting.

The PIDDosome Signaling Complex: A Mechanistic Overview

The PIDDosome is a high-molecular-weight platform that facilitates the proximity-induced dimerization and auto-activation of pro-Caspase-2.[4][5] Its assembly is a critical event in specific apoptotic pathways and cellular surveillance mechanisms.

Core Components and Assembly

The canonical PIDDosome is composed of three core proteins:

-

PIDD1 (p53-induced protein with a death domain): The central scaffolding protein. Full-length PIDD1 undergoes autoprocessing to generate fragments, with the PIDD-CC fragment being essential for PIDDosome formation.[5]

-

RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain): An adaptor protein that bridges PIDD1 and Caspase-2.[6][7] It contains a C-terminal death domain (DD) that interacts with the DD of PIDD1-CC and an N-terminal caspase activation and recruitment domain (CARD) that recruits pro-Caspase-2.[4][6][7]

-

Pro-Caspase-2: An initiator caspase that, upon recruitment to the PIDDosome, undergoes dimerization and autocatalytic cleavage to become an active protease.[4][5][8]

The assembly is hierarchical: PIDD1-CC oligomerizes and recruits RAIDD via DD-DD interactions. RAIDD, in turn, recruits pro-Caspase-2 through homotypic CARD-CARD interactions, concentrating the caspase zymogens and lowering the threshold for their activation.[4][6][7]

Figure 1: PIDDosome Activation Pathway. Cellular stress triggers the autoprocessing of PIDD1, leading to the assembly of the PIDDosome complex, which recruits and activates Caspase-2.

Assay Principle: The Z-VDVAD-pNA Substrate

The activity of mature Caspase-2 can be quantified using a synthetic peptide substrate that mimics its natural cleavage site.

Substrate Design and Mechanism

-

Sequence Specificity: Caspase-2 preferentially cleaves peptide sequences C-terminal to an aspartate residue, with an optimal recognition motif of Val-Asp-Val-Ala-Asp (VDVAD).[9][10][11]

-

Chromogenic Reporter: The substrate, Z-VDVAD-pNA, consists of the VDVAD peptide sequence linked to a chromophore, p-nitroaniline (pNA).[12] The N-terminus is protected by a benzyloxycarbonyl group (Z) to prevent unwanted degradation.

-

Detection: In its intact form, the substrate is colorless. Upon cleavage of the peptide bond after the terminal aspartate by active Caspase-2, pNA is released. Free pNA has a distinct yellow color and a strong absorbance at 405 nm.[12][13][14] The rate of pNA release is directly proportional to the Caspase-2 enzymatic activity.[15][16]

Colorimetric vs. Fluorometric Assays

While this guide focuses on the accessible pNA-based colorimetric assay, it is important to note that fluorometric alternatives exist (e.g., Ac-VDVAD-AFC).[11]

| Feature | Colorimetric (pNA) | Fluorometric (AFC/AMC) |

| Principle | Measures absorbance of a colored product.[17] | Measures emission of a fluorescent product.[15] |

| Sensitivity | Lower; suitable for purified enzyme systems. | Higher (10-100x); better for dilute samples or cell lysates.[15] |

| Instrumentation | Standard spectrophotometer or plate reader.[12] | Fluorometer or fluorescent plate reader with specific filters.[15] |

| Background | Can have higher background from sample components. | Tends to have lower background signal.[15] |

In Vitro PIDDosome Reconstitution and Activity Assay Protocol

This protocol details the reconstitution of the PIDDosome from purified components and the subsequent measurement of Caspase-2 activity using Z-VDVAD-pNA.

Required Reagents and Materials

-

Recombinant Proteins: Highly purified human PIDD1-CC, RAIDD, and pro-Caspase-2.

-

Substrate: Z-VDVAD-pNA (stock solution typically 10-20 mM in DMSO).[12][13]

-

Inhibitor: Z-VDVAD-FMK (pan-caspase inhibitor with specificity for Caspase-2, stock in DMSO) for negative controls.[18][19]

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% (w/v) Sucrose. Note: DTT is unstable and should be added fresh to the buffer before each experiment.[13][14]

-

Equipment: 96-well flat-bottom microplate, multichannel pipette, spectrophotometric microplate reader capable of reading at 405 nm.

Experimental Workflow

Figure 2: Experimental Workflow. A step-by-step overview of the in vitro PIDDosome activation assay using Z-VDVAD-pNA.

Step-by-Step Methodology

-

Preparation:

-

Prepare fresh Assay Buffer and add DTT immediately before use. Keep on ice.

-

Thaw recombinant PIDD1-CC, RAIDD, and pro-Caspase-2 on ice.

-

Prepare working dilutions of Z-VDVAD-pNA and Z-VDVAD-FMK in Assay Buffer.

-

-

Reaction Setup (per well of a 96-well plate):

-

Self-Validating Controls: It is critical to include proper controls to validate the results. The table below outlines a recommended plate setup.

-

| Well Type | PIDD1-CC (e.g., 50 nM) | RAIDD (e.g., 50 nM) | Pro-Caspase-2 (e.g., 50 nM) | Z-VDVAD-FMK (e.g., 20 µM) | Assay Buffer |

| Buffer Blank | - | - | - | - | to 90 µL |

| Substrate Blank | - | - | - | - | to 90 µL |

| No Enzyme | + | + | - | - | to 90 µL |

| Caspase-2 Only | - | - | + | - | to 90 µL |

| Inhibited | + | + | + | + | to 90 µL |

| Full Reaction | + | + | + | - | to 90 µL |

-

PIDDosome Assembly:

-

Add the components as described in the table above to a final volume of 90 µL.

-

Mix gently by pipetting.

-

Incubate the plate at 37°C for 30-60 minutes to allow for the assembly of the PIDDosome complex.

-

-

Initiate Cleavage Reaction:

-

Add 10 µL of Z-VDVAD-pNA working solution to each well to initiate the reaction. The final substrate concentration should be optimized, but a starting point of 200 µM is common.[13]

-

The final reaction volume will be 100 µL.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 405 nm in kinetic mode, taking readings every 2-5 minutes for 1-2 hours.

-

Data Analysis and Interpretation

Calculating Reaction Velocity

-

Correct for Background: For each time point, subtract the absorbance of the "Buffer Blank" from all other readings.

-

Plot the Data: Plot the corrected absorbance (OD405) versus time (in minutes) for each condition.

-

Determine the Linear Range: Identify the initial period of the reaction where the plot is linear. The "Full Reaction" should show a steep, linear increase in absorbance.

-

Calculate the Rate (V₀): The slope of this linear portion (ΔOD405 / Δtime) represents the initial reaction velocity (V₀).

Interpreting the Results

-

Full Reaction vs. Controls: A robust signal should only be observed in the "Full Reaction" well.

-

Caspase-2 Only: This control should show minimal to no activity, demonstrating that pro-Caspase-2 auto-activation is inefficient without the PIDDosome scaffold.

-

No Enzyme: This control ensures that PIDD1-CC and RAIDD do not have any proteolytic activity on the substrate.

-

Inhibited: The presence of Z-VDVAD-FMK should significantly reduce the reaction rate, confirming that the observed activity is due to Caspase-2.[18] The VDVAD sequence can be cleaved by other caspases like Caspase-3, so in less defined systems (e.g., cell lysates), using specific inhibitors is crucial for data interpretation.[9]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Signal in Full Reaction | Inactive DTT: DTT is essential for caspase activity and oxidizes quickly in solution. | Always prepare fresh Assay Buffer with DTT for each experiment.[14] |

| Sub-optimal Protein Concentrations: Incorrect stoichiometry can hinder PIDDosome assembly. | Perform a titration of each recombinant protein to find the optimal ratio. | |

| Degraded Substrate: Z-VDVAD-pNA is light-sensitive and can degrade with freeze-thaw cycles. | Aliquot the DMSO stock solution and store protected from light at -20°C.[14] | |

| High Signal in "Caspase-2 Only" Control | High Pro-Caspase-2 Concentration: At high concentrations, proximity-induced activation can occur without the PIDDosome. | Reduce the concentration of pro-Caspase-2 used in the assay. |

| High Background (High Signal in Blanks) | Substrate Instability: The pNA substrate may be hydrolyzing spontaneously. | Check the substrate quality. Run a "Substrate Blank" with only buffer and substrate to monitor its stability over time. |

| Contaminated Reagents: Buffers or water may be contaminated. | Use fresh, high-purity reagents and sterile water. |

Conclusion

The Z-VDVAD-pNA-based colorimetric assay offers a reliable and accessible method for quantifying PIDDosome-mediated Caspase-2 activation in a reconstituted in vitro system. By adhering to the detailed protocol and incorporating the essential self-validating controls, researchers can generate robust and reproducible data. This allows for the detailed study of the PIDDosome's assembly mechanism, the screening of potential modulators, and a deeper understanding of its role in cellular physiology and disease.

References

-

Lange, C., et al. (2008). Caspase-2 activation in the absence of PIDDosome formation. Journal of Cell Biology. Available at: [Link]

-

Park, H. H., et al. (2009). In vitro Reconstitution of the Interactions in the PIDDosome. BMB Reports. Available at: [Link]

-

Biocompare. (2013). Keep an Eye on Apoptosis with Caspase Assays. Biocompare. Available at: [Link]

-

Sladky, V., & Villunger, A. (2017). The resurrection of the PIDDosome – emerging roles in the DNA-damage response and centrosome surveillance. Journal of Cell Science. Available at: [Link]

-

Burigotto, M., et al. (2019). The PIDDosome: centrosome guardian and backup on the DNA damage response. Molecular & Cellular Oncology. Available at: [Link]

-

Saleh, T., & Taha, M. O. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences. Available at: [Link]

-

Srinivasula, S. M., et al. (2013). Caspase Protocols in Mice. Methods in Molecular Biology. Available at: [Link]

-

Takara Bio. (n.d.). Caspase assays—colorimetric and fluorescent kits. Takara Bio. Available at: [Link]

-

Cepham Life Sciences. (n.d.). Caspase-2 Assay Kit Colorimetric with Ac-VDVAD-pNA substrate. Cepham Life Sciences. Available at: [Link]

-

Hardy, J. A., et al. (2014). Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate. Biochemical Journal. Available at: [Link]

-

Sladky, V., & Villunger, A. (2020). Uncovering the PIDDosome and caspase-2 as regulators of organogenesis and cellular differentiation. ResearchGate. Available at: [Link]

-

Nicholson, D. W., et al. (1997). Fluorometric and Colorimetric Detection of Caspase Activity Associated With Apoptosis. Analytical Biochemistry. Available at: [Link]

-

Fava, L. L., et al. (2017). The PIDDosome activates p53 in response to supernumerary centrosomes. Genes & Development. Available at: [Link]

-

Wu, H., et al. (2022). Dissecting caspase-2-mediated cell death: from intrinsic PIDDosome activation to chemical modulation. Cell Death & Disease. Available at: [Link]

-

Crawford, E. D., et al. (2016). Quantitative MS-based enzymology of caspases reveals distinct protein substrate specificities, hierarchies, and cellular roles. PNAS. Available at: [Link]

-

Sladky, V., & Villunger, A. (2020). Uncovering the PIDDosome and caspase-2 as regulators of organogenesis and cellular differentiation. Cellular and Molecular Life Sciences. Available at: [Link]

-

Banavath, H. N., et al. (2019). Thermal Stability of Peptide Nucleic Acid Complexes. The Journal of Physical Chemistry B. Available at: [Link]

-

Park, H. H., et al. (2011). PIDD mediates and stabilizes the interaction between RAIDD and Caspase-2 for the PIDDosome assembly. Journal of Molecular Biology. Available at: [Link]

-

Ganesan, R., et al. (2012). Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis. Journal of Biological Chemistry. Available at: [Link]

-

Julien, O., et al. (2016). Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis. PNAS. Available at: [Link]

Sources

- 1. Caspase-2 activation in the absence of PIDDosome formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The PIDDosome: centrosome guardian and backup on the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissecting caspase-2-mediated cell death: from intrinsic PIDDosome activation to chemical modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Uncovering the PIDDosome and caspase-2 as regulators of organogenesis and cellular differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro Reconstitution of the Interactions in the PIDDosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PIDD mediates and stabilizes the interaction between RAIDD and Caspase-2 for the PIDDosome assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. portlandpress.com [portlandpress.com]

- 10. pnas.org [pnas.org]

- 11. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cephamls.com [cephamls.com]

- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. biocompare.com [biocompare.com]

- 16. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. takarabio.com [takarabio.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]

Technical Deep Dive: Interrogating Caspase-2-Mediated Tumor Suppression via Z-VDVAD-pNA

Executive Summary

This technical guide analyzes the utility of Z-VDVAD-pNA (Benzyloxycarbonyl-Val-Asp-Val-Ala-Asp-para-nitroanilide) as a critical probe for elucidating the tumor-suppressive functions of Caspase-2 . While often overshadowed by executioner caspases (Caspase-3/7), Caspase-2 acts as a sentinel for genomic stability, functioning as a unique tumor suppressor in specific contexts (e.g., Eµ-Myc driven lymphomas, metabolic stress).

This document details the biological targets downstream of the enzyme interrogated by this probe, specifically the MDM2-p53 axis and the PIDDosome , and provides a rigorous, field-validated protocol for distinguishing true Caspase-2 activity from background noise in oncological research.

Part 1: The Probe and the Protease

To understand the biological targets, one must first understand the specificity of the tool. Z-VDVAD-pNA is a chromogenic substrate designed to mimic the cleavage site of Caspase-2.

The Chemistry of Z-VDVAD-pNA

-

Sequence: Val-Asp-Val-Ala-Asp (VDVAD).[1] This pentapeptide sequence is the optimal recognition motif for the Caspase-2 active site, which requires a longer peptide recognition element (P5 residue) compared to Caspase-3 (DEVD).

-

Reporter: para-nitroanilide (pNA).[1] Upon cleavage of the amide bond at the C-terminal Aspartate, free pNA is released.

-

Detection: Free pNA absorbs light strongly at 405 nm (yellow color), allowing for spectrophotometric quantification of enzyme kinetics.[2][3]

The Specificity Challenge (Critical Nuance)

Expert Insight: While VDVAD is optimized for Caspase-2, it is not absolute. High concentrations of executioner Caspase-3 can cross-react with VDVAD substrates.

-

Implication: In tumor samples with high apoptosis rates, Caspase-3 activity may mask Caspase-2 signals.

-

Solution: Validated protocols (detailed in Part 3) must employ specific inhibitors (e.g., Z-DEVD-FMK) to suppress Caspase-3 background when isolating Caspase-2 activity.

Part 2: Biological Targets in Tumor Suppression

When researchers use Z-VDVAD-pNA to measure Caspase-2 activity, they are effectively assessing the activation state of a protease that targets specific intracellular proteins to enforce tumor suppression.

Primary Target: The MDM2-p53 Feedback Loop

The most potent tumor-suppressive mechanism of Caspase-2 is its regulation of p53 stability via MDM2 (Mouse Double Minute 2).

-

Mechanism: Caspase-2 specifically cleaves MDM2 at Aspartate 367.[4]

-

Consequence: Cleaved MDM2 loses its E3 ligase activity and cannot ubiquitinate p53.

-

Result: p53 levels stabilize, inducing cell cycle arrest or senescence in response to DNA damage.

-

Tumor Suppression Context: In Caspase-2 deficient mice (Casp2-/-), this loop is broken, leading to enhanced tumorigenesis (e.g., in K-Ras models).

The PIDDosome and Genomic Stability

Caspase-2 activation often occurs within a high-molecular-weight complex called the PIDDosome .

-

Components: PIDD1 (p53-induced death domain protein), RAIDD, and Caspase-2.

-

Function: This complex acts as a sensor for centrosome amplification and genotoxic stress.

-

Ploidy Control: Caspase-2 activity prevents the proliferation of polyploid cells. Loss of this activity allows cells with genomic instability to survive, a hallmark of cancer progression.

RIP1 and NF-κB Signaling

Caspase-2 cleaves RIP1 (Receptor-Interacting Protein kinase 1), a key activator of NF-κB.[5]

-

Effect: Cleavage inactivates RIP1, dampening the NF-κB survival pathway.

-

Outcome: Reduced expression of anti-apoptotic genes (e.g., Survivin, XIAP), sensitizing tumor cells to death signals.

Visualization: The Caspase-2 Tumor Suppression Network

The following diagram illustrates the integration of Caspase-2 signaling pathways.

Caption: Caspase-2 integrates genotoxic stress signals to enforce tumor suppression via MDM2, RIP1, and Bid cleavage.

Part 3: Analytical Protocol (The "How-To")

This protocol describes the quantification of Caspase-2 activity in tumor cell lysates using Z-VDVAD-pNA.

Reagents & Preparation

| Reagent | Specification | Role |

| Lysis Buffer | 50 mM HEPES (pH 7.4), 0.1% CHAPS, 5 mM DTT | Extracts cytosolic proteins while preserving enzymatic activity. |

| Reaction Buffer | 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, 10 mM DTT | Optimal environment for Caspase-2 catalysis. |

| Substrate | Z-VDVAD-pNA (4 mM in DMSO) | The specific probe. |

| Inhibitor (Control) | Z-VDVAD-FMK (Irreversible Caspase-2 inhibitor) | Validates signal specificity. |

| Cross-Control | Z-DEVD-FMK (Caspase-3 inhibitor) | CRITICAL: Rules out Caspase-3 cross-reactivity. |

Experimental Workflow

-

Induction: Treat tumor cells (e.g., lymphoma lines) with apoptotic stimuli (e.g., Etoposide, Heat Shock) for 12-24 hours.

-

Lysis: Harvest

cells. Resuspend in 50 µL chilled Lysis Buffer. Incubate on ice for 10 min. Centrifuge at 10,000 x g for 1 min. Collect supernatant. -

Protein Quantification: Normalize protein concentration (Bradford/BCA) to 2-4 mg/mL.

-

Assay Setup (96-well plate):

-

Blank: 50 µL Reaction Buffer + 5 µL Substrate.

-

Sample: 50 µL Lysate + 50 µL Reaction Buffer + 5 µL Z-VDVAD-pNA.

-

Specificity Control: Pre-incubate Lysate with 1 µL Z-DEVD-FMK (10 µM) for 15 min before adding substrate. This blocks Caspase-3, ensuring the VDVAD signal is primarily Caspase-2.

-

-

Measurement: Incubate at 37°C for 1-2 hours. Read Absorbance at 405 nm (OD405).[3][6]

Data Calculation

Calculate the Specific Activity (

-

: Extinction coefficient of pNA (

- : Incubation time (minutes)

- : Amount of protein (mg)

Visualization: Assay Logic Flow

Caption: Workflow incorporating Z-DEVD-FMK blockade to ensure Z-VDVAD-pNA signal specificity.

Part 4: Troubleshooting & Interpretation

-

Low Signal: Caspase-2 is often expressed at lower levels than Caspase-3. Increase protein input or incubation time (up to 4 hours).

-

High Background: If the "Blank" OD is >0.1, the substrate may have degraded. Store Z-VDVAD-pNA at -20°C, protected from light.

-

Ambiguous Results: If Z-DEVD-FMK inhibits >80% of the VDVAD signal, the activity is likely dominated by Caspase-3, not Caspase-2. This is common in late-stage apoptosis. Focus on early time-points (4-8 hours post-induction) to capture the initiator phase of Caspase-2.

References

-

Oliver, T. G., et al. (2011). Caspase-2-mediated cleavage of Mdm2 creates a p53-induced positive feedback loop. Molecular Cell, 43(1), 57-71. Link

-

Tinel, A., & Tschopp, J. (2004). The PIDDosome, a protein complex implicated in activation of caspase-2 in response to genotoxic stress. Science, 304(5672), 843-846. Link

-

Puccini, J., et al. (2013). Caspase-2 as a tumour suppressor. Cell Death & Differentiation, 20, 1133–1139. Link

-

McArthur, K., et al. (2009). A tumor suppressor function for caspase-2.[4][7][8] Proceedings of the National Academy of Sciences, 106(31). Link

-

Enoksson, M., et al. (2004). Caspase-2: specificity, activation and function. Cell Death & Differentiation, 11, S26–S33. Link

Sources

- 1. cephamls.com [cephamls.com]

- 2. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]

- 3. assaygenie.com [assaygenie.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumor-suppressing Function of Caspase-2 Requires Catalytic Site Cys-320 and Site Ser-139 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

Targeting the VDVAD Motif: Mechanisms of Caspase-2 Mediated Neuronal Apoptosis

Executive Summary

The pentapeptide sequence Val-Asp-Val-Ala-Asp (VDVAD) represents the canonical recognition motif for Caspase-2 , the most evolutionarily ancient and enigmatic member of the caspase family. In the context of neuronal cell death, VDVAD cleavage is not merely a degradative event but a specific signaling switch that drives synaptic dysfunction and neurodegeneration, particularly in Alzheimer’s Disease (AD) and Huntington’s Disease (HD).

This technical guide dissects the VDVAD cleavage mechanism, detailing the activation of Caspase-2 via the PIDDosome, its specific neuronal substrates (Tau, Huntingtin), and the experimental rigor required to distinguish VDVADase activity from downstream executioner caspases.

The VDVADase Machinery: Caspase-2 Activation

Unlike executioner caspases (Caspase-3/7) that require cleavage for activation, Caspase-2 is an initiator caspase activated by dimerization. This occurs within a high-molecular-weight complex known as the PIDDosome .[1]

The PIDDosome Assembly

In response to genotoxic stress or cytoskeletal disruption, the p53-induced protein with a death domain (PIDD1 ) recruits the adaptor protein RAIDD . RAIDD then recruits Pro-Caspase-2 via CARD-CARD interactions, increasing the local concentration of Caspase-2 to facilitate proximity-induced dimerization and autoproteolytic activation.

Mechanism of Action

Once active, the Caspase-2 dimer recognizes the VDVAD motif in substrates. Crucially, Caspase-2 possesses a unique "linker" region and specificity pocket that prefers a hydrophobic residue at the P5 position (Valine), distinguishing it from the DEVD preference of Caspase-3.

Figure 1: The PIDDosome activation cascade.[1][2][3][4] Stress signals trigger the assembly of the PIDD1-RAIDD-Caspase-2 complex, facilitating dimerization and subsequent VDVAD-specific cleavage.

Neuronal Substrates: The Pathological Consequence

The relevance of VDVAD cleavage in neurons extends beyond simple apoptosis. It generates toxic fragments that impair synaptic plasticity.[5]

Tau (Mapt)

The most critical VDVAD substrate in neurodegeneration is the microtubule-associated protein Tau .

-

Cleavage Site: Aspartate 314 (Asp314).[5]

-

Sequence:

. -

Consequence: Cleavage generates a truncated fragment (

tau314).[5][6] Unlike other tau fragments,

Huntingtin (Htt)

While Caspase-6 is the primary driver of Htt proteolysis, Caspase-2 has been implicated in cleaving Htt, contributing to the generation of N-terminal fragments that aggregate and cause toxicity.

| Substrate | Cleavage Site | Sequence Context | Pathological Outcome |

| Tau | Asp314 | ...KIGSLDNITHVDVAD LLKFREN... | Formation of |

| Huntingtin | Asp552 / Asp513 | Variable | Generation of toxic N-terminal fragments; Mitochondrial impairment. |

| Bid | Asp59 | ...RNARVDVAD ... | tBid generation; MOMP (Mitochondrial Outer Membrane Permeabilization); Cytochrome c release. |

Experimental Protocols: Measuring VDVADase Activity

Accurately measuring Caspase-2 activity is notoriously difficult due to the cross-reactivity of VDVAD substrates with Caspase-3. The following protocols incorporate specificity controls essential for rigorous data.

Protocol A: Fluorometric VDVADase Assay

Objective: Quantify Caspase-2 activity in neuronal lysates using fluorogenic substrates.

Reagents:

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 0.1% CHAPS, 5 mM DTT, 0.1 mM EDTA. (Note: Avoid high salt, which can dissociate the dimer).

-

Substrate: Ac-VDVAD-AFC (50 µM final). Advanced Alternative: Ac-VDTTD-AFC (Higher specificity for Casp-2).[7]

-

Inhibitor (Control): z-VDVAD-fmk (10 µM).

Workflow:

-

Lysis: Lyse

neurons in 50 µL Lysis Buffer on ice for 10 min. Centrifuge at 10,000 x g for 5 min to clear debris. -

Protein Normalization: Quantify protein (BCA assay) and normalize samples to 2 mg/mL.

-

Reaction Setup:

-

Well A (Test): 50 µL Lysate + 50 µL Reaction Buffer + Ac-VDVAD-AFC.

-

Well B (Specificity Control): Lysate + z-VDVAD-fmk (Pre-incubate 15 min) + Ac-VDVAD-AFC.

-

Well C (Casp-3 Exclusion): Lysate + z-DEVD-fmk (Casp-3 inhibitor) + Ac-VDVAD-AFC.

-

-

Measurement: Read fluorescence (Ex: 400 nm / Em: 505 nm) kinetically every 2 min for 1 hour at 37°C.

-

Analysis: True VDVADase activity = (Slope of Well A) - (Slope of Well B). Crucially, if Well C shows significant reduction compared to Well A, your signal is contaminated by Caspase-3.

Protocol B: Western Blot Validation (The "Fingerprint")

Activity assays are proxies. Direct detection of the cleavage fragment is the gold standard.

Target:

-

Antibody Strategy: Use an antibody against total Tau (e.g., Tau5) and a neo-epitope antibody specific to the C-terminus of the cleaved site (if available) or look for the specific molecular weight shift.

-

Knockout Control: Lysates from Casp2-/- neurons must be included. If the band persists in Casp2-/- samples, it is not a VDVAD-mediated event.

Figure 2: Validation workflow. Fluorescence data must be cross-referenced with Western Blotting and inhibitor profiling to rule out Caspase-3 artifacts.

The Specificity Paradox & Troubleshooting

The Problem: The inhibitor z-VDVAD-fmk is often marketed as Caspase-2 specific. However, at concentrations >10 µM, it significantly inhibits Caspase-3. Conversely, Caspase-3 can cleave VDVAD substrates.[7]

The Solution (Self-Validating System):

-

Titration: Perform a dose-response of z-VDVAD-fmk. Caspase-2 inhibition should occur at lower concentrations (IC50 ~ 20-50 nM) compared to Caspase-3.

-

Genetic Validation: Always pair pharmacological data with siRNA knockdown or CRISPR knockout of Caspase-2. If the "VDVADase" activity remains after Casp2 depletion, the assay is reading Caspase-3 activity.

-

Substrate Selection: Consider using Ac-VDTTD-AFC instead of VDVAD-AFC. Recent studies suggest VDTTD has a higher specificity ratio for Casp-2 vs. Casp-3.

References

-

Caspase-2 cleavage of tau reversibly impairs memory. Source: Nature Medicine (2016). Context: Identifies Asp314 as the VDVAD cleavage site and establishes the synaptic toxicity of

tau314. URL:[Link] -

Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate. Source: Cell Death & Differentiation (2009). Context: Defines the specificity issues of VDVAD and proposes VDTTD as a superior alternative. URL:[Link]

-

The PIDDosome, a protein complex implicated in activation of caspase-2 in response to genotoxic stress. Source:[1][2][3] Science (2004). Context: Fundamental paper establishing the PIDD-RAIDD-Caspase-2 activation platform.[4] URL:[Link]

-

Targeting caspase-2 interactions with tau in Alzheimer's disease and related dementias. Source: NIH / PubMed Central (2020). Context: Review of the therapeutic potential of blocking the Casp2-Tau interaction.[6] URL:[Link]

-

Caspase-2: The orphan caspase. Source: Cell Death & Differentiation (2009). Context: Discusses the unique structural properties and activation mechanisms of Caspase-2.[3] URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Dissecting caspase-2-mediated cell death: from intrinsic PIDDosome activation to chemical modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Caspase-2 cleavage of tau reversibly impairs memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting caspase-2 interactions with tau in Alzheimer’s disease and related dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of Cytosolic Extracts for VDVADase (Caspase-2) Activity Assays

Introduction: The Critical Role of Caspase-2 in Cellular Fate

Caspase-2, the most evolutionarily conserved of the caspase family, holds a unique and somewhat enigmatic position in the landscape of programmed cell death.[1] While initially classified as an initiator caspase, its precise role in apoptotic pathways has been a subject of intense research and debate.[1][2] Unlike other initiator caspases that directly activate executioner caspases, Caspase-2 appears to function upstream of the mitochondrial pathway, primarily through the cleavage and activation of the pro-apoptotic Bcl-2 family protein Bid.[1] This action, in turn, leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, thereby indirectly activating the executioner caspases.[1][3]

The activation of Caspase-2 is a tightly regulated process, often occurring in response to cellular stressors such as DNA damage, heat shock, and oxidative stress.[1][4] A key event in its activation is the assembly of a large multi-protein complex known as the PIDDosome, which consists of the p53-induced protein with a death domain (PIDD), the adaptor protein RAIDD, and pro-caspase-2.[2][3] This platform facilitates the dimerization and subsequent auto-proteolytic activation of Caspase-2.[2] Given its involvement in fundamental cellular processes including apoptosis, cell cycle maintenance, and tumor suppression, the accurate measurement of Caspase-2 activity is paramount for researchers in oncology, neurobiology, and drug development.[1][2]

This document provides a comprehensive guide for the preparation of high-quality cytosolic extracts from mammalian cells, a critical prerequisite for the reliable in vitro measurement of Caspase-2 (VDVADase) activity.

Principle of the VDVADase Activity Assay

The activity of Caspase-2 is typically measured using a colorimetric or fluorometric assay. These assays utilize a synthetic peptide substrate that mimics the natural cleavage site of Caspase-2. For Caspase-2, the preferred recognition sequence is Val-Asp-Val-Ala-Asp (VDVAD).[5][6] This peptide is conjugated to a reporter molecule, either a chromophore like p-nitroaniline (pNA) or a fluorophore such as 7-amino-4-methylcoumarin (AMC).

When active Caspase-2 in the cytosolic extract cleaves the VDVAD peptide, the reporter molecule is released.[5][7] The amount of released pNA can be quantified by measuring its absorbance at 405 nm, while the fluorescence of liberated AMC is measured at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[7][8][9] The level of reporter molecule detected is directly proportional to the VDVADase activity in the sample.

I. Core Protocol: Preparation of Cytosolic Extracts

This protocol outlines the essential steps for preparing cytosolic extracts suitable for VDVADase activity assays from cultured mammalian cells. All steps should be performed on ice or at 4°C to minimize proteolytic degradation and maintain enzyme activity.[10]

Materials and Reagents

-

Cell Culture: Adherent or suspension mammalian cells.

-

Phosphate-Buffered Saline (PBS): Ice-cold, sterile.

-

Cell Lysis Buffer: (See Table 1 for composition). Store at 4°C. Add protease inhibitors and DTT fresh before use.

-

Protease Inhibitor Cocktail: Commercially available or a custom mix (e.g., PMSF, aprotinin, leupeptin).

-

Dithiothreitol (DTT): 1 M stock solution. Store at -20°C.

-

Microcentrifuge Tubes: Pre-chilled 1.5 ml tubes.

-

Cell Scraper: For adherent cells.

-

Refrigerated Microcentrifuge.

Step-by-Step Methodology

-

Cell Harvesting:

-

Adherent Cells: Aspirate the culture medium. Wash the cell monolayer once with ice-cold PBS. Add a fresh aliquot of ice-cold PBS and gently scrape the cells using a cell scraper. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Suspension Cells: Transfer the cell suspension directly to a pre-chilled centrifuge tube.

-

-

Cell Pelleting: Centrifuge the cell suspension at approximately 500 x g for 5 minutes at 4°C to pellet the cells.

-

Washing: Carefully aspirate and discard the supernatant. Resuspend the cell pellet in 1 ml of ice-cold PBS and centrifuge again as in the previous step. This wash step is crucial to remove any residual culture medium that may interfere with the assay.

-

Cell Lysis: Discard the supernatant. Resuspend the cell pellet in an appropriate volume of chilled Cell Lysis Buffer. A common starting point is to use 50 µl of lysis buffer for 1-5 x 10^6 cells.[11][12] The optimal volume may need to be determined empirically.

-

Incubation: Incubate the cell suspension on ice for 10-15 minutes.[11][13] This allows for the gentle disruption of the plasma membrane while keeping the nuclei and mitochondria intact. Avoid prolonged incubation to prevent the release of mitochondrial proteins.

-

Centrifugation for Cytosolic Fraction: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.[11] This high-speed centrifugation pellets the nuclei, mitochondria, and other heavy cellular debris.

-

Collection of Cytosolic Extract: Carefully transfer the supernatant, which represents the cytosolic extract, to a fresh, pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

-

Protein Quantification: Determine the protein concentration of the cytosolic extract using a standard method such as the Bradford protein assay.[14][15] This is essential for normalizing the caspase activity to the total protein content.

-

Storage: The cytosolic extract can be used immediately for the VDVADase activity assay or aliquoted and stored at -80°C for future use.[12] Avoid repeated freeze-thaw cycles as this can lead to a loss of enzyme activity.[11]

Table 1: Recommended Cell Lysis Buffer Composition

| Component | Final Concentration | Purpose |

| HEPES or PIPES | 20-50 mM, pH 7.2-7.5 | Buffering agent to maintain optimal pH for caspase activity.[11] |

| NaCl | 100-150 mM | Maintains ionic strength. |

| EDTA or EGTA | 1-2 mM | Chelating agent to inhibit metalloproteases.[11] |

| CHAPS or Triton X-100 | 0.1-1% (v/v) | Mild, non-ionic detergent to facilitate cell lysis.[11][16] |

| Dithiothreitol (DTT) | 10 mM | Reducing agent to maintain the cysteine residue in the active site of caspases in a reduced state.[11][17] Must be added fresh. |

| Protease Inhibitor Cocktail | As per manufacturer's recommendation | Prevents degradation of caspases and other proteins by endogenous proteases.[10][16] |

II. The "Why": A Deeper Dive into the Protocol

Understanding the rationale behind each step is crucial for troubleshooting and adapting the protocol to specific experimental needs.

The Importance of a Gentle Lysis

The primary goal of this protocol is to selectively release cytosolic proteins while leaving organelles like mitochondria and the nucleus intact. This is critical because some caspases, including Caspase-2, can be present in both the cytosol and the nucleus.[18] A harsh lysis procedure, such as one using strong ionic detergents like SDS, would disrupt all cellular compartments, leading to the contamination of the cytosolic fraction with nuclear and mitochondrial proteins.[10][19] Mild, non-ionic detergents like CHAPS or Triton X-100 are preferred as they primarily disrupt the plasma membrane.[13][16]

The Role of DTT and Protease Inhibitors

Caspases are cysteine proteases, meaning they have a critical cysteine residue in their active site.[17] This cysteine must be in a reduced state for the enzyme to be catalytically active. Dithiothreitol (DTT) is a strong reducing agent that is included in the lysis and reaction buffers to prevent the oxidation of this crucial cysteine residue.[11] It is important to add DTT fresh to the buffers as it is unstable in solution.[11]

Upon cell lysis, proteases that are normally compartmentalized within the cell are released.[16] These proteases can degrade the caspases of interest, leading to an underestimation of their activity. A cocktail of protease inhibitors is therefore essential to preserve the integrity of the proteins in the extract.[10]

Protein Quantification: The Key to Normalization

The concentration of active Caspase-2 can vary significantly between different cell types and experimental conditions. Therefore, it is essential to normalize the measured VDVADase activity to the total protein concentration of the cytosolic extract.[11] The Bradford protein assay is a simple and sensitive method for this purpose.[14][20] It is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which results in a color change that can be measured spectrophotometrically.[15][21]

III. Experimental Workflow and Signaling Pathway

Workflow for Cytosolic Extract Preparation

Caption: Simplified PIDDosome-mediated Caspase-2 activation pathway.

IV. Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no VDVADase activity | Insufficient apoptosis induction. | Optimize the concentration and duration of the apoptotic stimulus. Confirm apoptosis using an alternative method (e.g., Annexin V staining, TUNEL assay). [11][22][23][24] |

| Low protein concentration in the lysate. | Increase the number of cells used for lysate preparation. [11]Ensure the protein concentration is within the recommended range for the assay (typically 50-200 µg per assay). [11] | |

| Inactive DTT. | DTT is unstable in solution. Prepare fresh DTT-containing buffers for each experiment. [11] | |

| Incorrect buffer pH. | Caspase activity is optimal at a neutral pH (7.2-7.5). [11]Verify the pH of your lysis and reaction buffers. | |

| Repeated freeze-thaw cycles of the lysate. | Aliquot the cytosolic extract after the initial preparation and store at -80°C. Avoid repeated freezing and thawing. [11] | |

| High background signal | Contamination with other proteases. | Ensure that a fresh and effective protease inhibitor cocktail is used during lysis. |

| Non-specific cleavage of the substrate. | Run a parallel reaction with a specific Caspase-2 inhibitor (e.g., Ac-VDVAD-CHO) to confirm the specificity of the signal. [4] | |

| Inconsistent results between replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure thorough mixing of reagents. |

| Air bubbles in the wells of the microplate. | Be careful when pipetting to avoid introducing air bubbles. Centrifuge the plate briefly if necessary. [12] |

V. Concluding Remarks

The preparation of high-quality cytosolic extracts is a foundational step for the accurate and reproducible measurement of VDVADase activity. By understanding the principles behind each step of the protocol and adhering to best practices for enzyme handling, researchers can generate reliable data that will contribute to a deeper understanding of the multifaceted roles of Caspase-2 in health and disease.

References

-

Logue, S. E., & Martin, S. J. (2008). The role of caspase-2 in stress-induced apoptosis. PMC. [Link]

-

Shalini, S., Dorstyn, L., & Kumar, S. (2015). The Role of Caspase-2 in Regulating Cell Fate. MDPI. [Link]

-

G-Biosciences. (n.d.). PopLysis™ Mammalian Lysis and Extraction Buffer. G-Biosciences. [Link]

-

Terry, D. M., et al. (2007). A role for caspase 2 and PIDD in the process of p53-mediated apoptosis. PNAS. [Link]

-

Li, H., et al. (1997). Activation of caspase-2 in apoptosis. Journal of Biological Chemistry. [Link]

-

Hossain, M. I., et al. (2020). Cytosolic and Transmembrane Protein Extraction Methods of Breast and Ovarian Cancer Cells: A Comparative Study. PMC. [Link]

-

Anonymous. (2024). What are caspase 2 inhibitors and how do they work? Anonymous. [Link]

-

Bio-Rad. (n.d.). Lysis Buffer. Bio-Rad. [Link]

-

QIAGEN. (n.d.). Quantifying proteins using the Bradford method. QIAGEN. [Link]

-

Wikipedia. (n.d.). Bradford protein assay. Wikipedia. [Link]

-

Ernst, O., & Zor, T. (2020). Bradford Assay for Determining Protein Concentration. PubMed. [Link]

-

Cepham Life Sciences. (n.d.). Caspase-2 Assay Kit Colorimetric with Ac-VDVAD-pNA substrate. Cepham Life Sciences. [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]

-

Al-Lamri, M. S., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. PMC. [Link]

-

ResearchGate. (2017). Cleaved caspases troubleshooting. ResearchGate. [Link]

-

Elabscience. (n.d.). Caspase 2 Activity Assay Kit(Colorimetric Method) (E-CK-A382). Elabscience. [Link]

-

Bouchier-Hayes, L., & Green, D. R. (2012). Caspase-2 Protocols. Springer Nature Experiments. [Link]

-

Kumar, S. (2018). Caspase Protocols in Mice. PMC. [Link]

-

Thiyagarajan, V., & Sivalingam, J. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

Tu, S., et al. (2019). Dissecting caspase-2-mediated cell death: from intrinsic PIDDosome activation to chemical modulation. Oxford Academic. [Link]

-

ResearchGate. (2025). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. ResearchGate. [Link]

Sources

- 1. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. What are caspase 2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. accegen.com [accegen.com]

- 6. Caspase-2 Activity Assay Kit (Colorimetric) (NBP2-54821): Novus Biologicals [novusbio.com]

- 7. cephamls.com [cephamls.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. resources.novusbio.com [resources.novusbio.com]

- 13. PopLysis™ Mammalian Lysis and Extraction Buffer for total protein extraction [gbiosciences.com]

- 14. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 15. Bradford Assay for Determining Protein Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bio-rad.com [bio-rad.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Caspase-2 Protocols | Springer Nature Experiments [experiments.springernature.com]

- 19. Cell Lysis Buffers | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. Quantifying proteins using the Bradford method [qiagen.com]

- 21. Bradford protein assay - Wikipedia [en.wikipedia.org]

- 22. Apoptosis Assays [sigmaaldrich.com]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. yeasenbio.com [yeasenbio.com]

Application Notes and Protocols for Z-VDVAD-pNA in Neurodegenerative Disease Models

Introduction: Targeting Caspase-2 in Neurodegeneration

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neurons. A key mechanism contributing to this neuronal demise is apoptosis, or programmed cell death, a process meticulously orchestrated by a family of cysteine proteases known as caspases. Among these, caspase-2 stands out as a highly conserved initiator caspase implicated in stress-induced cell death pathways. Emerging evidence highlights its role in the pathophysiology of several neurodegenerative disorders, making it a critical target for investigation.[1]

This guide provides a comprehensive overview and detailed protocols for utilizing the chromogenic substrate Z-VDVAD-pNA to measure caspase-2 activity in cellular and tissue models of neurodegeneration. Furthermore, we will explore the application of its corresponding inhibitor, Z-VDVAD-FMK, as a tool to probe the neuroprotective potential of caspase-2 inhibition.

The Scientific Rationale: Why Focus on Caspase-2?

Caspase-2 is positioned at a crucial juncture in the apoptotic signaling cascade. Unlike other initiator caspases, its activation is often linked to cellular stressors relevant to neurodegeneration, such as DNA damage, oxidative stress, and endoplasmic reticulum (ER) stress.[2][3] In the context of Alzheimer's disease, for instance, the accumulation of β-amyloid (Aβ) peptides has been shown to trigger caspase-2 activation, leading to neuronal apoptosis.[1][4][5] Studies have demonstrated that neurons deficient in caspase-2 are resistant to Aβ-induced toxicity, underscoring the pivotal role of this enzyme in the disease process.[1][4] While the direct links in Parkinson's and Huntington's diseases are still being elucidated, the involvement of apoptotic pathways is well-established, making the investigation of initiator caspases like caspase-2 a promising avenue of research.

Z-VDVAD-pNA (N-Acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide) is a synthetic peptide that mimics the cleavage site of caspase-2 substrates. When cleaved by active caspase-2, it releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm. This provides a direct and sensitive method for assaying caspase-2 activity. Its counterpart, Z-VDVAD-FMK, is a cell-permeable, irreversible inhibitor that covalently binds to the active site of caspase-2, thereby blocking its function and allowing researchers to investigate the consequences of its inhibition on neuronal survival.

PART 1: Measurement of Caspase-2 Activity using Z-VDVAD-pNA

This section provides a detailed protocol for a colorimetric assay to determine caspase-2 activity in cell lysates or tissue homogenates from neurodegenerative disease models.

Experimental Workflow: Caspase-2 Activity Assay

Caption: Workflow for measuring caspase-2 activity.

Protocol 1: Caspase-2 Colorimetric Assay

A. Materials and Reagents

-

Cells or Tissues: Neuronal cell lines (e.g., SH-SY5Y, PC12) or brain tissue from animal models.

-

Z-VDVAD-pNA Substrate: Stock solution of 4 mM in DMSO.

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT.[6] Store at 4°C. Add protease inhibitors (optional, omitting cysteine protease inhibitors) just before use.

-

2x Reaction Buffer: 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT.[7] Store at 4°C.

-

Phosphate-Buffered Saline (PBS): Ice-cold.

-

Protein Assay Reagent: e.g., BCA Protein Assay Kit.

-

96-well Microplate: Clear, flat-bottom.

-

Microplate Reader: Capable of measuring absorbance at 405 nm.

B. Preparation of Cell Lysate

-

For Adherent Cells:

-

Induce apoptosis in your cell model (e.g., treat with Aβ, 6-OHDA, or express mutant huntingtin). Include a non-treated control group.

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µL for a 60 mm dish).

-

Incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

For Suspension Cells:

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL for 3-5 x 10^6 cells).[8]

-

Incubate on ice for 10 minutes.

-

-

For Tissue Homogenates:

-

Dissect the brain region of interest on ice.

-

Homogenize the tissue in ice-cold Lysis Buffer using a Dounce homogenizer.

-

Incubate on ice for 30 minutes.

-

-

Lysate Clarification (All Sample Types):

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA assay or a similar method.

-

Normalize the lysate concentrations with Cell Lysis Buffer to ensure equal protein loading in the assay (typically 1-4 mg/mL).[8]

-

C. Assay Procedure

-

In a 96-well plate, add 50 µL of each normalized cell lysate per well.

-

Include a blank well containing 50 µL of Cell Lysis Buffer for background subtraction.

-

Add 50 µL of 2x Reaction Buffer to each well.

-

Add 5 µL of the 4 mM Z-VDVAD-pNA substrate to each well (final concentration will be 200 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically for your specific model.

-

Measure the absorbance at 405 nm using a microplate reader.

D. Data Analysis

The caspase-2 activity can be expressed as the fold-increase in activity compared to the control group.

-

Calculation: (Absorbance of treated sample - Absorbance of blank) / (Absorbance of control sample - Absorbance of blank)

| Treatment Group | Absorbance at 405 nm (Mean ± SD) | Fold-Increase in Caspase-2 Activity |

| Untreated Control | 0.15 ± 0.02 | 1.0 |

| Vehicle Control | 0.16 ± 0.03 | 1.1 |

| Aβ (25 µM) | 0.45 ± 0.05 | 3.0 |

| 6-OHDA (100 µM) | 0.38 ± 0.04 | 2.5 |

PART 2: Inhibition of Caspase-2 in Neurodegenerative Models

This section outlines the use of the irreversible caspase-2 inhibitor, Z-VDVAD-FMK, to investigate its neuroprotective effects in cell culture models.

Signaling Pathway: Caspase-2 Activation in Apoptosis

Caption: Caspase-2 signaling pathway in apoptosis.

Protocol 2: Neuroprotection Assay with Z-VDVAD-FMK

A. Materials and Reagents

-

Neuronal Cell Line: e.g., SH-SY5Y, PC12, or primary neurons.

-

Neurotoxic Stimulus: e.g., Aβ peptides, 6-OHDA, rotenone, or transfection with mutant huntingtin plasmid.

-

Z-VDVAD-FMK: Stock solution of 10-20 mM in DMSO.[10]

-

Cell Culture Medium and Supplements

-

Reagents for Viability/Toxicity Assay: e.g., MTT, LDH assay kit, or live/dead cell staining kit.

-

DMSO: Vehicle control.

B. Experimental Procedure

-

Cell Seeding: Plate neuronal cells in a suitable format (e.g., 96-well plate for viability assays) and allow them to adhere and grow for 24 hours.

-

Pre-treatment with Inhibitor:

-

Prepare working concentrations of Z-VDVAD-FMK in cell culture medium. A typical final concentration range is 20-100 µM.[3][11] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and stimulus.

-

Add the Z-VDVAD-FMK or an equivalent volume of DMSO (vehicle control) to the appropriate wells.

-

Pre-incubate the cells with the inhibitor for 1-2 hours.[3]

-

-

Application of Neurotoxic Stimulus:

-

After the pre-incubation period, add the neurotoxic agent (e.g., Aβ, 6-OHDA) to the wells containing either the inhibitor or the vehicle control.

-

Maintain a set of untreated control wells.

-

-

Incubation: Incubate the cells for a period relevant to your disease model (e.g., 24-48 hours).

-

Assessment of Neuroprotection:

-

After the incubation, assess cell viability or toxicity using a method of your choice (e.g., MTT assay, LDH release, or fluorescence microscopy with live/dead stains).

-

C. Data Interpretation

A successful neuroprotective effect of Z-VDVAD-FMK will be observed as a significant increase in cell viability in the wells treated with the inhibitor and the neurotoxin, compared to the wells treated with the neurotoxin and the vehicle control.

| Treatment Group | Cell Viability (% of Untreated Control) |

| Untreated Control | 100% |

| Vehicle + Aβ (25 µM) | 55% |

| Z-VDVAD-FMK (50 µM) + Aβ (25 µM) | 85% |

| Z-VDVAD-FMK (50 µM) alone | 98% |

Conclusion and Future Perspectives

The use of Z-VDVAD-pNA and its corresponding inhibitor, Z-VDVAD-FMK, provides a robust framework for investigating the role of caspase-2 in neurodegenerative disease models. By quantifying caspase-2 activity and assessing the effects of its inhibition, researchers can gain valuable insights into the apoptotic pathways that contribute to neuronal loss. These tools are instrumental in validating caspase-2 as a potential therapeutic target and in the preclinical evaluation of novel neuroprotective strategies. Further research should aim to delineate the precise upstream activators of caspase-2 in various neurodegenerative contexts and to explore the potential of more selective second-generation caspase-2 inhibitors in vivo.

References

-

Troy, C. M., Rabacchi, S. A., Hohl, J. B., Angelastro, J. M., Greene, L. A., & Shelanski, M. L. (2000). Caspase-2 mediates neuronal cell death induced by beta-amyloid. The Journal of neuroscience, 20(4), 1386–1392. [Link]

-

Albrecht, S., Bourdeau, M., & LeBlanc, A. C. (2007). Caspase-2 is a key player in beta-amyloid-induced apoptosis of human neurons. The American journal of pathology, 170(6), 1901–1914. [Link]

-

Hashimoto, Y., Niikura, T., Tajima, H., Yasukawa, T., Sudo, H., Ito, Y., ... & Nishimoto, I. (2005). Amyloid-beta causes apoptosis of neuronal cells via caspase cascade, which can be prevented by amyloid-beta-derived short peptides. Experimental neurology, 195(2), 445–455. [Link]

-

Seo, J. H., Rah, J. C., Choi, S. H., Shin, J. K., Min, K., Kim, H. S., ... & Suh, Y. H. (2002). Alpha-synuclein regulates neuronal survival via Bcl-2 family expression and PI3/Akt kinase pathway. FASEB journal, 16(11), 1826–1828. [Link]

-

Cepham Life Sciences. (n.d.). Caspase-2 Assay Kit Colorimetric with Ac-VDVAD-pNA substrate. [Link]

-

Ferri, K. F., & Kroemer, G. (2002). Ca2+-independent caspase-3 but not Ca2+-dependent caspase-2 activation induced by oxidative stress leads to SH-SY5Y human neuroblastoma cell apoptosis. Journal of neuroscience research, 68(4), 454–462. [Link]

-

Dahmer, M. K., & Seeley, K. A. (2005). Caspases-2, -3, and -7 are involved in thapsigargin-induced apoptosis of SH-SY5Y neuroblastoma cells. Journal of neuroscience research, 80(2), 256–265. [Link]

-

Ochu, E. E., & Rothwell, N. J. (1998). Caspases mediate 6-hydroxydopamine-induced apoptosis but not necrosis in PC12 cells. Journal of neurochemistry, 70(6), 2613–2616. [Link]

-

Gurtu, V., Kain, S. R., & Zhang, G. (1997). Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death. The Journal of neuroscience, 17(18), 7080–7087. [Link]

Sources

- 1. Caspase-2 mediates neuronal cell death induced by beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ca(2+)-independent caspase-3 but not Ca(2+)-dependent caspase-2 activation induced by oxidative stress leads to SH-SY5Y human neuroblastoma cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caspases-2, -3, and -7 are involved in thapsigargin-induced apoptosis of SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Amyloid-beta causes apoptosis of neuronal cells via caspase cascade, which can be prevented by amyloid-beta-derived short peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Caspase-3 Assay Kit [bdbiosciences.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. mesoscale.com [mesoscale.com]

- 10. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]

- 11. medchemexpress.com [medchemexpress.com]

Application Note: Optimized Microplate Reader Settings for Z-VDVAD-pNA Caspase-2 Apoptosis Assays

Introduction & Scientific Principle

Caspase-2 is a unique cysteine protease that functions as an initiator caspase, particularly in response to DNA damage, heat shock, and cytoskeletal disruption.[1] Unlike downstream executioner caspases (like Caspase-3/7), Caspase-2 activation often occurs via the PIDDosome complex (PIDD1-RAIDD-Caspase-2).[1]

This guide details the protocol and microplate reader optimization for quantifying Caspase-2 activity using the colorimetric substrate Z-VDVAD-pNA .[1]

The Chemistry of Detection

The assay relies on the specific hydrolysis of the peptide substrate Z-VDVAD-pNA (Z-Val-Asp-Val-Ala-Asp-p-nitroanilide).[1]

-

Recognition: Active Caspase-2 recognizes the VDVAD sequence.[1]

-

Cleavage: The enzyme cleaves the bond between the aspartic acid (D) and the p-nitroaniline (pNA) reporter molecule.[1]

-

Detection: Free pNA absorbs light strongly at 400–405 nm (yellow color), whereas the uncleaved substrate is clear.[1] The increase in absorbance is directly proportional to enzyme activity (Beer-Lambert Law).[1]

Caspase-2 Signaling Pathway

The following diagram illustrates the upstream activation of Caspase-2 via the PIDDosome and its downstream effect on the mitochondrial apoptotic pathway.[2][3]

Figure 1: The Caspase-2 activation cascade via the PIDDosome, leading to mitochondrial dysfunction.[1][3][4]

Microplate Reader Settings (Critical)

To ensure data integrity and linearity, configure your microplate reader (e.g., BioTek, Molecular Devices, Tecan) with the following parameters before starting the assay.

| Parameter | Setting | Technical Rationale |

| Measurement Mode | Absorbance (OD) | pNA is a chromophore, not a fluorophore.[1] |

| Wavelength | 405 nm | Peak absorbance of free pNA is ~380–410 nm. 405 nm is the industry standard to minimize interference from plasticware and cell debris. |

| Bandwidth | ≤ 10 nm | Narrow bandwidths ensure specificity to the pNA peak.[1] |

| Temperature | 37°C | Caspases are mammalian enzymes; activity is optimal at physiological temperature.[1] Deviations cause kinetic variability.[1] |

| Read Type | Kinetic (Preferred) | Kinetic reads (every 5 min for 60–120 min) allow you to identify the linear range of the reaction, avoiding saturation artifacts common in endpoint reads. |

| Pathlength Correction | Off (or Standardize) | If calculating specific activity using |

| Shake | Orbital (Medium) | Shake for 5–10 seconds before the first read only to ensure substrate mixing. Continuous shaking is unnecessary.[1] |

Detailed Experimental Protocol

Materials Required[5][6][7][8][9][10][11][12]

-

Cell Lysate: Induced apoptotic cells (e.g., treated with Etoposide or Heat Shock).[1]

-

Lysis Buffer: Standard Cell Lysis Buffer (chilled).

-

Reaction Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol.[1]

-

DTT (Critical): 10 mM DTT (Dithiothreitol). Must be added fresh to the Reaction Buffer immediately before use.[1]

-

Substrate: Z-VDVAD-pNA (4 mM stock in DMSO).[1] Final concentration usually 200 µM.[1][5]

-

Inhibitor (Control): Z-VDVAD-FMK.[1]

Experimental Workflow

The following diagram outlines the logical flow of the experiment to minimize handling errors.

Figure 2: Step-by-step workflow for the colorimetric Caspase-2 assay.

Step-by-Step Procedure

-

Induction: Induce apoptosis in test cells.[1][6] Maintain an uninduced control culture.[1]

-

Lysis:

-

Quantification: Assay protein concentration (BCA or Bradford). Dilute samples to equal concentration (e.g., 2–4 mg/mL) to ensure equal loading.[1]

-

Assay Setup (96-well plate):

-

Substrate Addition: Add 5 µL of 4 mM Z-VDVAD-pNA to all wells (Final conc: 200 µM).

-

Incubation/Reading: Immediately place in the pre-warmed (37°C) microplate reader and begin the kinetic protocol (reading every 5 min for 1–2 hours).

Data Analysis & Calculation

Fold-Change Analysis (Relative)

For general screening, compare the Optical Density (OD) of induced samples to uninduced controls.

Specific Activity (Absolute Quantification)

To calculate Units of activity, use the molar extinction coefficient (

-

for pNA at 405 nm:

-

Pathlength (

): ~0.3 cm (for 100 µL total volume in standard flat-bottom plate).

Formula:

Where:

- : Change in absorbance over the selected time interval (Sample - Blank).

-

: Reaction volume in liters (e.g.,

-

:

- : Pathlength in cm (0.3 cm).

- : Time in minutes.

- : Amount of protein in mg added to the well.

Troubleshooting & Expert Insights (E-E-A-T)

Common Failure Points

-

No Activity Detected:

-

DTT Oxidation: DTT is unstable in solution.[1] If your reaction buffer is old, the reducing environment is lost, and Caspase-2 (a cysteine protease) will inactivate. Always add fresh DTT.

-

Substrate Degradation: Z-VDVAD-pNA should be stored at -20°C. Avoid repeated freeze-thaw cycles.

-

-

High Background in Controls:

-

Non-Linear Kinetics:

Specificity Check

To confirm that the signal is truly Caspase-2 and not cross-reactivity from Caspase-3/7:

-

Include a well with Z-VDVAD-FMK (Caspase-2 inhibitor).[1] The signal should be ablated.

-

Note that Z-VDVAD has minor cross-reactivity with Caspase-3; however, at 405 nm with short incubation times, the assay is functionally specific for Caspase-2 when using the VDVAD sequence.[1]

References

-

Tu, S., et al. (2006). "The PIDDosome, a protein complex implicated in activation of caspase-2 in response to genotoxic stress."[1] Science, 311(5762), 847-851.[1] [Link]

Sources

- 1. bio-rad.com [bio-rad.com]

- 2. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pnas.org [pnas.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. takara.co.kr [takara.co.kr]

- 8. content.abcam.com [content.abcam.com]

Troubleshooting & Optimization

Technical Support Center: Caspase-2 Assay Optimization

Here is the technical support guide for optimizing DTT concentration in Caspase-2 assays using Z-VDVAD-pNA.

Subject: Optimizing DTT Concentration for Z-VDVAD-pNA Stability

Executive Summary & Core Directive

The Short Answer: For Caspase-2 assays using the chromogenic substrate Z-VDVAD-pNA , the industry-standard DTT (Dithiothreitol) concentration is 10 mM .

The Nuance: While 10 mM is standard for maximal enzyme activity, DTT is chemically unstable and prone to oxidation. "Optimizing" in this context rarely means changing the 10 mM setpoint, but rather optimizing the handling and timing of DTT addition.

-

Too Low (< 1 mM): Caspase-2 active site oxidation occurs rapidly, leading to false negatives (loss of signal).

-

Too High (> 20 mM): Risk of reducing disulfide bridges in non-target proteins or interfering with downstream inhibitor screening (especially thiol-reactive drugs).

-

Substrate Stability: Z-VDVAD-pNA is chemically stable in 10 mM DTT at neutral pH. If you observe high background, it is likely due to pH drift or bacterial contamination, not DTT-mediated hydrolysis.

Technical Deep Dive: The Mechanism

To troubleshoot effectively, you must understand the "Why."

The Caspase-2 / DTT / Substrate Triangle

Caspase-2 is a cysteine protease.[1][2][3][4] Its catalytic mechanism relies on a nucleophilic cysteine thiol (-SH) in the active site.

-

The Threat (Oxidation): In aerobic environments, the active site cysteine spontaneously oxidizes to form a disulfide bond (dimerization) or sulfenic acid, rendering the enzyme inactive.

-

The Solution (DTT): DTT acts as a "sacrificial reductant." It maintains the enzyme's active site in the reduced (-SH) state by reducing any formed disulfides, oxidizing itself into a cyclic disulfide in the process.

-

The Reporter (Z-VDVAD-pNA): The enzyme cleaves the amide bond between the aspartic acid (D) and the p-nitroaniline (pNA) group. Free pNA absorbs light at 405 nm (yellow color).

Visualizing the Reaction Logic

Figure 1: The dependency of Caspase-2 activity on DTT reduction. Without reduced DTT, the enzyme reverts to an inactive oxidized state.

Troubleshooting Guides & FAQs

Category A: Signal Stability (Loss of Activity)

Q: My assay signal decreases significantly after 1 hour. Is the substrate degrading? A: It is almost certainly DTT oxidation , not substrate degradation.

-

Reasoning: DTT has a short half-life in neutral/basic buffers (pH 7.0–8.0) due to air oxidation. As DTT oxidizes, Caspase-2 loses activity.

-

Diagnostic Test: Add fresh DTT (to 10 mM final) to the well. If activity recovers, the enzyme was simply oxidized. If not, the enzyme may have denatured.

-

Protocol Fix: Never store "Complete Assay Buffer" (Buffer + DTT). Store the buffer and DTT stock separately. Add DTT immediately before loading the plate.

Q: Can I use TCEP instead of DTT to improve stability? A: Yes, and it is often recommended for long-term assays.

-

Comparison: TCEP (Tris(2-carboxyethyl)phosphine) is odorless, more stable at neutral pH, and irreversible.[5]

-

Optimization: If switching, use 2–5 mM TCEP . Unlike DTT, TCEP is stable enough to be stored in the buffer for short periods, but fresh addition is still best practice.

Category B: Substrate Stability (High Background)

Q: I see high background absorbance at 405 nm even in "No Enzyme" controls. Is DTT hydrolyzing Z-VDVAD-pNA? A: Unlikely. DTT does not typically hydrolyze pNA substrates at 10 mM.

-

Root Cause 1 (pH): pNA substrates are sensitive to basic pH. If your buffer pH > 8.0, spontaneous hydrolysis increases. DTT oxidation can slightly alter pH if the buffer capacity is weak.

-

Root Cause 2 (Contamination): Bacterial proteases will cleave the substrate.

-

Root Cause 3 (Old Substrate): Free pNA accumulates in the stock solution over months at -20°C.

-

Troubleshooting: Measure the absorbance of the substrate stock diluted in water (no DTT). If it's yellow, the stock is degraded.

Category C: Inhibitor Screening

Q: I am screening a drug library. Can 10 mM DTT interfere? A: Yes.

-

Mechanism: High DTT can reduce disulfide bonds in your drug compounds or react with electrophilic inhibitors (e.g., maleimides, alpha-halo ketones).

-

Optimization: For drug screening, titrate DTT down to the minimum effective concentration (often 1–2 mM) or switch to 1 mM TCEP to minimize chemical interference while maintaining enzyme activity.

Experimental Protocols

Protocol 1: DTT Optimization Titration

Use this to determine the minimum DTT required for your specific Caspase-2 lot.

Reagents:

-

Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA).

-

DTT Stock (1 M in water, stored at -20°C).

-

Caspase-2 Enzyme (Recombinant).

-

Z-VDVAD-pNA (4 mM DMSO stock).[6]

Steps:

-

Prepare Buffer Aliquots: Create 5 tubes of Assay Buffer.

-

Add DTT: Spike with DTT to final concentrations of: 0 mM, 1 mM, 5 mM, 10 mM, 20 mM .

-

Add Enzyme: Add Caspase-2 to each tube (keep on ice). Incubate 10 mins to allow reduction.

-

Reaction: Transfer to 96-well plate. Add Z-VDVAD-pNA (final 200 µM).

-

Read: Measure OD 405 nm kinetically for 60 mins at 37°C.

-

Analysis: Plot Slope (Vmax) vs. [DTT]. Select the lowest concentration that yields >90% of the maximum Vmax.

Protocol 2: Substrate Stability Check

Use this if you suspect DTT is causing background.

-

Mix: Assay Buffer + 10 mM DTT + 200 µM Z-VDVAD-pNA (NO ENZYME ).

-

Control: Assay Buffer + NO DTT + 200 µM Z-VDVAD-pNA.

-

Incubate: 24 hours at 37°C (sealed plate to prevent evaporation).

-

Result: If OD 405 nm rises significantly in the DTT well compared to the Control, DTT is contributing to non-enzymatic hydrolysis (rare).

Data & Comparison Tables

Table 1: Reducing Agent Comparison for Caspase Assays

| Feature | DTT (Dithiothreitol) | TCEP (Tris(2-carboxyethyl)phosphine) |

| Standard Conc. | 10 mM | 2–5 mM |

| Stability (pH 7.5) | Low (Oxidizes in hours) | High (Stable for days) |

| Odor | Strong (Rotten eggs) | Odorless |

| Reducing Power | Strong | Stronger |

| Interference | Can interfere with thiol-reactive drugs | Lower interference profile |

| Recommendation | Standard for routine assays | Best for long incubations / HTS |

Troubleshooting Logic Flow

Figure 2: Decision tree for isolating DTT-related issues from general assay failures.

References

-

BenchChem. (2025).[7] Troubleshooting low signal or no activity in a caspase-3 assay with Ac-DEVD-pNA.Link

-

Cayman Chemical. (2024). Caspase-3/7 Cell-Based Activity Assay Kit Protocol.Link

-

Seo, A., & Lee, J. L. (2013). Using UV-absorbance of intrinsic dithiothreitol (DTT) during RP-HPLC as a measure of experimental redox potential in vitro. Analytical and Bioanalytical Chemistry.[2][3][5][6][7][8][9][10][11] Link

-

AAT Bioquest. (2019).[12] Why is DTT used in detecting caspase activity?Link

-

Abcam. (2024). Caspase assay selection guide.Link

Sources

- 1. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 4. The enigma of caspase-2: the laymen’s view - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agscientific.com [agscientific.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 9. reddit.com [reddit.com]

- 10. Electrochemical Dithiothreitol Assay for Large-Scale Particulate Matter Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dithiothreitol (DTT) Acts as a Specific, UV-inducible Cross-linker in Elucidation of Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Why is DTT used in detecting caspase activity? | AAT Bioquest [aatbio.com]

Validation & Comparative

comparing Z-VDVAD-pNA activity with Western blot processing of Caspase-2

Comparison Guide: Caspase-2 Activity Assessment Method A: Z-VDVAD-pNA Colorimetric Assay vs. Method B: Immunoblotting (Western Blot)

Executive Summary

Caspase-2 is the most enigmatic member of the caspase family, straddling the line between an initiator and an effector. Because of its unique activation requirements (dimerization-driven vs. cleavage-driven) and overlapping substrate specificity with Caspase-3, neither method is sufficient in isolation.

-

The Z-VDVAD-pNA Assay provides quantitative kinetic data but suffers from significant cross-reactivity with Caspase-3. It measures potential catalytic activity.

-

Western Blotting definitively identifies the physical processing of the zymogen (48 kDa) into active subunits (p19/p12) but is semi-quantitative and static.

The Bottom Line: To publish robust Caspase-2 data, you must use Western Blot to prove the presence of the active fragment (p19) and the VDVAD assay (with specific inhibitor controls) to prove the functionality of that fragment.

Part 1: Mechanistic Divergence

To choose the right tool, you must understand what each method actually detects.

Z-VDVAD-pNA (The Kinetic View)

This assay relies on a synthetic peptide sequence (Val-Asp-Val-Ala-Asp) conjugated to a chromophore (p-nitroaniline).

-

Mechanism: Active Caspase-2 recognizes the VDVAD motif and cleaves the amide bond, releasing free pNA.[1]

-

Readout: Absorbance at 400–405 nm .

-

The Trap: While VDVAD is the optimal sequence for Caspase-2, it is not exclusive . Caspase-3 (and to a lesser extent Caspase-7) can cleave VDVAD with high efficiency. A "high" VDVAD signal may simply reflect massive Caspase-3 activation, not Caspase-2 initiation.

Western Blot (The Physical View)

This method detects the proteolytic processing of the enzyme.[2]

-

Mechanism: Caspase-2 exists as a 48 kDa zymogen (inactive monomer/dimer). Upon activation (e.g., via the PIDDosome), it undergoes autoproteolytic cleavage.

-

Readout:

-

48 kDa: Full-length Pro-Caspase-2.

-

32/33 kDa: Intermediate fragment (Prodomain + Large Subunit).

-

19 kDa (p19): The active Large Subunit (The hallmark of activation).

-

12 kDa (p12): The active Small Subunit.[3]

-

Figure 1: Mechanistic comparison. Note the "Cross-Reactivity" path where Caspase-3 can generate a false positive in the VDVAD assay, whereas Western Blot (p19) is specific to Caspase-2 processing.

Part 2: Comparative Analysis